

# Application Notes and Protocols for L-363 Cell Culture

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## Compound of Interest

Compound Name: L-363564

Cat. No.: B15623961

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These application notes provide a detailed protocol for the culture of the human multiple myeloma cell line L-363. This cell line was established in 1977 from the peripheral blood of a 36-year-old woman with plasma cell leukemia (IgG subtype), a disease closely related to multiple myeloma.[1] L-363 cells are characterized as being EBNA-negative and expressing the BCL2 proto-oncogene mRNA, making them a valuable in vitro model for studying the molecular and genetic aspects of plasma cell leukemia and multiple myeloma.[1]

## I. L-363 Cell Line Information

Characteristic	Description
Cell Line Name	L-363
Species	Homo sapiens (Human)
Source	Peripheral Blood
Disease	Plasma Cell Myeloma / Leukemia (IgG)
Morphology	Single, large, round or oval cells in suspension. [1]
Culture Properties	Suspension[1]

## II. Recommended Cell Culture Conditions

Parameter	Recommendation
Base Medium	RPMI-1640
Supplements	15% Heat-Inactivated Fetal Bovine Serum (h.i. FBS)
Culture Atmosphere	37°C, 5% CO <sub>2</sub> , humidified incubator
Subculture Ratio	1:3 to 1:6 every 2-3 days
Seeding Density	2-3 x 10 <sup>5</sup> cells/mL

## III. Experimental Protocols

### A. Thawing of Cryopreserved L-363 Cells

- Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (RPMI-1640 + 15% h.i. FBS).
- Remove the cryovial of L-363 cells from liquid nitrogen storage.
- Thaw the vial quickly in a 37°C water bath until a small ice crystal remains.
- Decontaminate the outside of the vial with 70% ethanol.

- Under sterile conditions in a biological safety cabinet, transfer the cell suspension from the vial to the prepared 15 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant, which contains the cryoprotectant (e.g., DMSO).
- Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 culture flask.
- Incubate at 37°C in a 5% CO<sub>2</sub> humidified incubator.

#### B. Routine Maintenance and Subculturing of L-363 Cells

- Observe the cells under an inverted microscope to assess confluency and morphology. L-363 cells grow in suspension and will appear as single, large, round or oval cells.[\[1\]](#)
- Aseptically transfer the cell suspension to a 15 mL conical tube.
- Take a small aliquot for cell counting using a hemocytometer or an automated cell counter. Determine cell viability using a method such as Trypan Blue exclusion.
- Centrifuge the remaining cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 2-3 x 10<sup>5</sup> cells/mL.
- Distribute the cell suspension into new, appropriately sized culture flasks.
- Incubate at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Change the medium every 2-3 days, or as needed based on cell density and medium color.

#### C. Cryopreservation of L-363 Cells

- Use cells from a healthy, log-phase culture.

- Perform a cell count and determine viability.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet in cold cryopreservation medium (e.g., 70% complete growth medium, 20% FBS, 10% DMSO) at a concentration of 5-10 x 10<sup>6</sup> cells/mL.[1]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

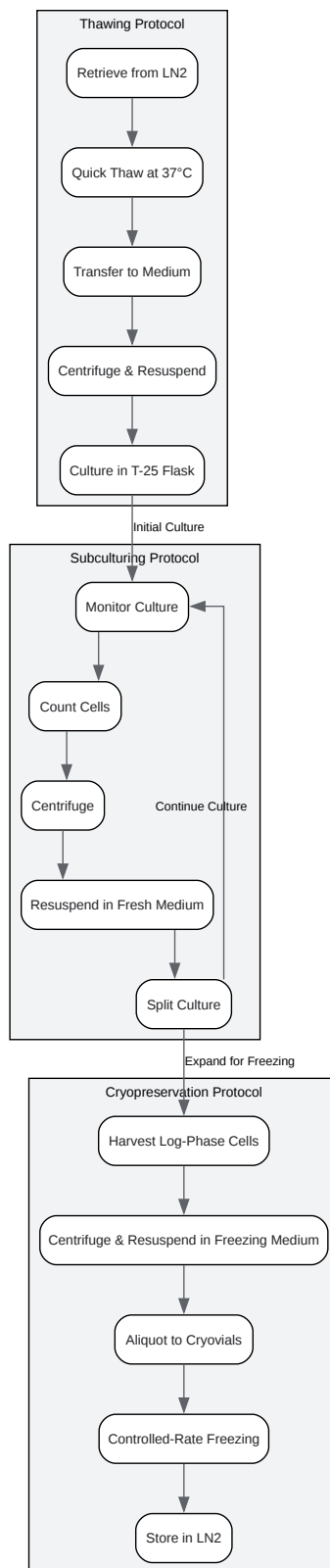
## IV. Quality Control

Regularly test the L-363 cell line for mycoplasma contamination.[1] Periodically verify the identity of the cell line through short tandem repeat (STR) profiling.

Note on "**L-363564**": The compound "**L-363564**" was not specifically identified in the available literature. However, compounds with similar nomenclature, such as L-163,191 (MK-677), are known as growth hormone secretagogues.[2][3] These are small molecules that act as agonists of the ghrelin/growth hormone secretagogue receptor (GHSR).[4][5] If your research involves such a compound, a general protocol for applying small molecules to cell cultures would involve dissolving the compound in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in culture medium to achieve the desired final concentrations for treating the cells.

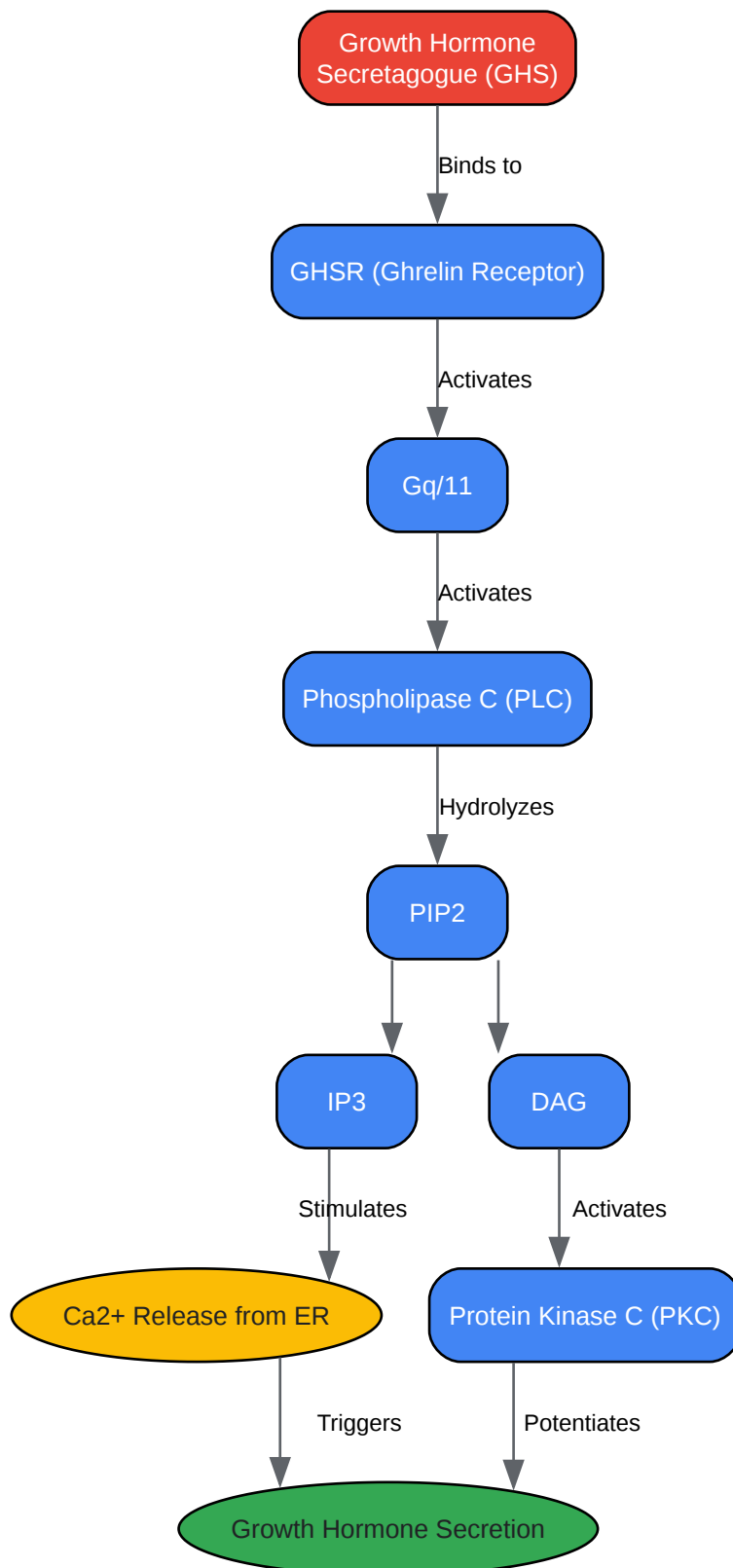
## V. Visualized Experimental Workflow and Signaling

Below are diagrams illustrating the experimental workflow for L-363 cell culture and a generalized signaling pathway for growth hormone secretagogues, which may be relevant if "**L-363564**" is such a compound.



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Caption: Experimental workflow for L-363 cell culture.



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Caption: Generalized signaling pathway for growth hormone secretagogues.

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## References

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- [3. ClinicalTrials.gov \[clinicaltrials.gov\]](https://clinicaltrials.gov)
- [4. Growth hormone secretagogue - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [5. Growth Hormone Secretagogues and Growth Hormone Releasing Peptides Act As Orthosteric Super-Agonists but Not Allosteric Regulators for Activation of the G Protein Gαo1 by the Ghrelin Receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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